molecular formula C11H11NO3S B13107856 Ethyl 2-(2-oxo-2,3-dihydrobenzo[d]thiazol-5-yl)acetate

Ethyl 2-(2-oxo-2,3-dihydrobenzo[d]thiazol-5-yl)acetate

Cat. No.: B13107856
M. Wt: 237.28 g/mol
InChI Key: GVYHIYULTYQGKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(2-oxo-2,3-dihydrobenzo[d]thiazol-5-yl)acetate is an organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-oxo-2,3-dihydrobenzo[d]thiazol-5-yl)acetate typically involves the condensation of 2-aminothiophenol with ethyl acetoacetate. The reaction is usually carried out in the presence of a catalyst such as acetic acid or hydrochloric acid under reflux conditions. The general reaction scheme is as follows:

    Condensation Reaction:

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-oxo-2,3-dihydrobenzo[d]thiazol-5-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products

    Oxidation: Sulfoxides or sulfones

    Reduction: Alcohol derivatives

    Substitution: Various substituted thiazole derivatives

Scientific Research Applications

Ethyl 2-(2-oxo-2,3-dihydrobenzo[d]thiazol-5-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism by which Ethyl 2-(2-oxo-2,3-dihydrobenzo[d]thiazol-5-yl)acetate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Ethyl 2-(2-oxo-2,3-dihydrobenzo[d]thiazol-5-yl)acetate can be compared with other thiazole derivatives such as:

These compounds share a similar core structure but differ in their functional groups, which can influence their chemical reactivity and biological activity. This compound is unique due to its specific substitution pattern, which can impart distinct properties and applications.

Properties

Molecular Formula

C11H11NO3S

Molecular Weight

237.28 g/mol

IUPAC Name

ethyl 2-(2-oxo-3H-1,3-benzothiazol-5-yl)acetate

InChI

InChI=1S/C11H11NO3S/c1-2-15-10(13)6-7-3-4-9-8(5-7)12-11(14)16-9/h3-5H,2,6H2,1H3,(H,12,14)

InChI Key

GVYHIYULTYQGKH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC2=C(C=C1)SC(=O)N2

Origin of Product

United States

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